(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone
(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone
Brand Name:
Vulcanchem
CAS No.:
151379-39-4
VCID:
VC0234056
InChI:
InChI=1S/C32H38O14/c1-15-6-20-11-22(33)13-24(35)29(20)31(40)45-18(4)9-27(38)43-16(2)7-21-12-23(34)14-25(36)30(21)32(41)46-19(5)10-28(39)44-17(3)8-26(37)42-15/h11-19,33-36H,6-10H2,1-5H3/t15-,16-,17-,18-,19-/m1/s1
SMILES:
CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)OC(CC(=O)O1)C)C)C)C
Molecular Formula:
C32H38O14
Molecular Weight:
646.6 g/mol
(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone
CAS No.: 151379-39-4
Main Products
VCID: VC0234056
Molecular Formula: C32H38O14
Molecular Weight: 646.6 g/mol
CAS No. | 151379-39-4 |
---|---|
Product Name | (4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone |
Molecular Formula | C32H38O14 |
Molecular Weight | 646.6 g/mol |
IUPAC Name | (4R,8R,18R,22R,26R)-12,14,30,32-tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone |
Standard InChI | InChI=1S/C32H38O14/c1-15-6-20-11-22(33)13-24(35)29(20)31(40)45-18(4)9-27(38)43-16(2)7-21-12-23(34)14-25(36)30(21)32(41)46-19(5)10-28(39)44-17(3)8-26(37)42-15/h11-19,33-36H,6-10H2,1-5H3/t15-,16-,17-,18-,19-/m1/s1 |
Standard InChIKey | ZIOHDYUFQITWAX-FVVUREQNSA-N |
Isomeric SMILES | C[C@@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC3=C(C(=CC(=C3)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC(=O)O1)C)C)C)C |
SMILES | CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)OC(CC(=O)O1)C)C)C)C |
Canonical SMILES | CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)OC(CC(=O)O1)C)C)C)C |
Synonyms | BK223 C BK223-C |
PubChem Compound | 197615 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume